molecular formula C16H20BrNO B586478 6-Hydroxybromantane CAS No. 1007310-57-7

6-Hydroxybromantane

Cat. No. B586478
M. Wt: 322.246
InChI Key: VALMSWJHKMROEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy Bromantane is a research chemical noted for its potential role in the study of psychostimulant substances. It is primarily used in laboratory settings to investigate the biochemical profiles of related stimulants and their metabolites .


Synthesis Analysis

A convergent synthesis route of 6-hydroxygenistein (6-OHG) was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1H NMR, and 13C NMR analysis .


Molecular Structure Analysis

The molecular formula of 6-Hydroxybromantane is C16H20BrNO, and it has a molecular weight of 322.24 . It has no defined stereocenters and no optical activity .

Scientific Research Applications

  • Use of 6-OHDA in Neuroscience Research : 6-OHDA is a neurotoxin used to study dopamine neurons in the brain, particularly in the context of Parkinson's disease. It's applied to create lesions in meso-striatal dopamine neurons, providing insights into neuroanatomy, neurochemistry, and electrophysiology of these neurons and their relationships with the basal ganglia. This approach has been significant in modeling aspects of Parkinson's disease (Schwarting & Huston, 1996).

  • Apoptosis Induced by 6-OHDA : Another study explored the cellular mechanism of 6-OHDA-induced neurodegeneration. It was found that 6-OHDA neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and apoptosis. This study used PC12 cells, a neuronal-like, catecholaminergic cell line, to understand the neurotoxicity mechanisms (Hanrott et al., 2006).

  • 6-OHDA-Induced Degeneration of Central Monoamine Neurons : Research conducted in 1968 demonstrated that intracerebral injection of 6-OHDA can cause degeneration of central dopamine and noradrenaline neurons. This was a pioneering study in using 6-OHDA for anatomical and functional studies on central monoamine neurons (Ungerstedt, 1968).

  • Behavioral Analysis in Brain Research Using 6-OHDA : Another study by Schwarting & Huston (1996) analyzed the functional deficits, recovery, and treatments in the unilateral 6-OHDA lesion model. This research provided substantial knowledge about the behavioral roles of dopamine neurons, recovery mechanisms from neurochemical depletions, and potential treatments for Parkinson's disease (Schwarting & Huston, 1996).

  • Use of 6-OHDA in Rat Models for Neurosurgery : Mendez & Finn (1975) reported the use of 6-OHDA for creating lesions in catecholamine neurons in rats. This technique mimics conditions found in Parkinson's disease and has been used for testing drugs for potential therapeutic use (Mendez & Finn, 1975).

Safety And Hazards

There is limited information available on the specific safety and hazards of 6-Hydroxybromantane .

properties

IUPAC Name

6-(4-bromoanilino)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALMSWJHKMROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857735
Record name 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybromantane

CAS RN

1007310-57-7
Record name 6-Hydroxybromantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYBROMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.